Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid

Lipophilicity Membrane permeability ADME prediction

2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid (CAS 56930-72-4) is a heterocyclic building block belonging to the pyridine-4-carboxylic (isonicotinic) acid class, characterized by a chlorine atom at the 2-position, a pyrrolidin-1-yl substituent at the 6-position, and a free carboxylic acid at the 4-position (molecular formula C₁₀H₁₁ClN₂O₂, MW 226.66 g/mol). This compound is cataloged by multiple suppliers—including Enamine (EN300-75787), American Elements, and Biosynth—at typical purity of 95%+ and is classified as a versatile small-molecule scaffold for drug discovery and chemical biology applications.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66
CAS No. 56930-72-4
Cat. No. B2996908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid
CAS56930-72-4
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C10H11ClN2O2/c11-8-5-7(10(14)15)6-9(12-8)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15)
InChIKeyYNFKZONCUONSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid (CAS 56930-72-4): A Dual-Reactive Pyridine Building Block for Medicinal Chemistry and Agrochemical Research


2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid (CAS 56930-72-4) is a heterocyclic building block belonging to the pyridine-4-carboxylic (isonicotinic) acid class, characterized by a chlorine atom at the 2-position, a pyrrolidin-1-yl substituent at the 6-position, and a free carboxylic acid at the 4-position (molecular formula C₁₀H₁₁ClN₂O₂, MW 226.66 g/mol) [1]. This compound is cataloged by multiple suppliers—including Enamine (EN300-75787), American Elements, and Biosynth—at typical purity of 95%+ and is classified as a versatile small-molecule scaffold for drug discovery and chemical biology applications [2] . The simultaneous presence of an aryl chloride (cross-coupling handle), a cyclic tertiary amine (conformational constraint and basicity modulator), and a carboxylic acid (amide/ester derivatization point) makes this compound a strategically trifunctional intermediate that cannot be replaced by simple mono- or difunctional pyridine analogs without loss of synthetic degrees of freedom [3].

Why In-Class Pyridine-4-Carboxylic Acid Analogs Cannot Substitute for 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid in Lead Optimization


In-class pyridine-4-carboxylic acid derivatives sharing the isonicotinic acid core are not functionally interchangeable because small perturbations in the 2- and 6-substituents produce divergent physicochemical property profiles that govern downstream pharmacokinetics, synthetic tractability, and target engagement. The 2-chloro substituent on the target compound contributes an additional ~0.97 logP unit versus the des-chloro analog (2-(pyrrolidin-1-yl)isonicotinic acid, CAS 98088-04-1, LogP 1.38), directly impacting membrane permeability and CNS penetration potential [1] . The pyrrolidin-1-yl group at position 6 provides a conformationally constrained cyclic tertiary amine, in contrast to the acyclic dimethylamino analog (CAS 56836-19-2, LogP 2.26), which lacks the entropic restriction beneficial for reducing off-rate in target binding [2] [3]. These differences are quantifiable and have meaningful consequences for scientific selection: substituting any one of these functional groups alters the ionization state at physiological pH, the topological polar surface area, and the available synthetic handles, making generic replacement without experimental revalidation unsound [4].

Quantitative Differentiation Evidence for 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid vs. Closest Structural Analogs


LogP Comparison: Chloro Substituent Contributes ~0.97 Log Unit Increase in Lipophilicity vs. Des-Chloro Analog

The target compound exhibits a calculated LogP of 2.35 (XLogP3: 2.3), which is substantially higher than the des-chloro analog 2-(pyrrolidin-1-yl)isonicotinic acid (LogP 1.38) and the morpholine analog (LogP 1.55), and marginally higher than 2,6-dichloropyridine-4-carboxylic acid (LogP 2.09) [1] [2]. The ~0.97 LogP differential versus the des-chloro analog corresponds to an approximately 9.3-fold higher theoretical partition coefficient, which impacts predicted membrane permeability in drug discovery pipelines. For CNS-targeted programs, the target compound falls nearer the optimal LogP range (2–3.5) compared to the more polar des-chloro and morpholine analogs, which risk insufficient passive permeability [3].

Lipophilicity Membrane permeability ADME prediction

Carboxylic Acid pKa Differentiation: Pyrrolidine Electron-Donation Raises pKa by ~1.7 Units vs. 2,6-Dichloro Analog

The target compound has a calculated acid pKa of 4.32, which reflects the carboxylic acid proton dissociation [1]. In contrast, the 2,6-dichloropyridine-4-carboxylic acid (CAS 5398-44-7) exhibits a predicted pKa of 2.63, approximately 1.7 log units more acidic . This difference arises from the electron-donating effect of the pyrrolidin-1-yl group at the 6-position on the target compound, which reduces the acidity of the carboxylic acid relative to the electron-withdrawing chlorine at both ortho positions in the 2,6-dichloro analog. At gastrointestinal pH (~1.5–5.5 in fasted state), the target compound exists in a mixed ionization state (predominantly protonated below pH 4.3, deprotonated above), whereas the 2,6-dichloro analog is largely ionized even at pH 2.6, potentially limiting its passive absorption windows .

Ionization state pKa Solubility-pH profile

Topological Polar Surface Area (TPSA) Differentiation: 9.2 Ų Lower TPSA vs. Des-Chloro Analog Favors CNS Penetration

The target compound has a topological polar surface area (TPSA) of 53.43–53.4 Ų [1] [2]. The des-chloro analog 2-(pyrrolidin-1-yl)isonicotinic acid (CAS 98088-04-1) has a reported PSA of 62.66 Ų, a difference of approximately 9.2 Ų . In CNS drug design, the widely cited threshold for favorable blood-brain barrier penetration is TPSA < 60–70 Ų for compounds with MW < 450 Da. The target compound sits comfortably below 60 Ų, whereas the des-chloro analog at 62.66 Ų approaches the upper boundary where CNS penetration becomes less favorable. The 2,6-dichloro analog (PSA 50.19 Ų) is slightly lower but lacks the pyrrolidine-mediated conformational constraint and basic amine functionality [3].

CNS drug-likeness Blood-brain barrier penetration TPSA

Ionization-Dependent Lipophilicity: LogD(7.4) of -0.60 Indicates Predominant Ionization at Physiological pH with Implications for Oral Absorption

The target compound has a calculated LogD of 1.14 at pH 5.5 and -0.60 at pH 7.4, compared to its neutral LogP of 2.35 [1]. This represents a Δ(LogP − LogD₇.₄) of approximately 2.95 log units, indicating that the carboxylic acid is substantially ionized at blood pH. This ionization profile positions the compound near the boundary of oral drug-likeness: LogD₇.₄ between 1 and 3 is generally considered optimal for oral absorption. At -0.60, the target compound is more hydrophilic than ideal at physiological pH, suggesting that it may be best utilized as a fragment or intermediate that undergoes further optimization (e.g., ester prodrug formation or amide coupling) to tune LogD₇.₄ into the desired range. In comparison, the des-chloro analog, with a lower LogP (1.38), would be expected to exhibit an even more negative LogD₇.₄, further reducing passive permeability .

LogD pH-dependent lipophilicity Oral bioavailability

Synthetic Orthogonality: Three Chemically Distinct Functional Groups Enable Sequential Derivatization Not Possible with Di-Halo or Des-Chloro Analogs

The target compound uniquely combines three chemically orthogonal functional groups: (i) an aryl chloride at C2 capable of participating in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions; (ii) a pyrrolidin-1-yl tertiary amine at C6 that can undergo N-alkylation, N-oxidation, or serve as a conformational constraint element; and (iii) a carboxylic acid at C4 that can be converted to amides, esters, hydrazides, or reduced to the alcohol [1] . In contrast, 2,6-dichloropyridine-4-carboxylic acid (CAS 5398-44-7) offers two chloro leaving groups but no amine handle, while the des-chloro analog (CAS 98088-04-1) provides the amine but no aryl halide for cross-coupling, reducing the maximum number of sequential derivatization steps from three to two [2]. This trifunctional architecture supports diversity-oriented synthesis (DOS) and parallel library construction in a manner that none of the closest four analogs can replicate [3].

Orthogonal reactivity Cross-coupling Parallel synthesis

Pyrrolidine Conformational Constraint vs. Acyclic Dimethylamino: Ring Restriction May Reduce Entropic Penalty Upon Target Binding

The pyrrolidin-1-yl group in the target compound provides a conformationally constrained cyclic tertiary amine, in contrast to the freely rotating dimethylamino group in the comparator 2-chloro-6-(dimethylamino)pyridine-4-carboxylic acid (CAS 56836-19-2, LogP 2.26) [1]. The pyrrolidine ring restricts the amine into a defined spatial orientation (puckered five-membered ring with restricted N-substituent rotation), which can reduce the entropic penalty upon target binding by pre-organizing the pharmacophore conformation. While direct binding data comparing the two compounds against a common target are not available in the published literature, the principle of conformational constraint as a strategy to improve binding affinity is well-established in medicinal chemistry: rigidification of rotatable bonds has been shown to improve potency by up to 10-fold in fragment-to-lead optimization campaigns when the constrained conformer matches the bioactive conformation [2].

Conformational constraint Entropic benefit Scaffold rigidification

Recommended Research and Industrial Application Scenarios for 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment Library Design: Leveraging TPSA < 60 Ų and Optimal LogP Window

The target compound's TPSA of 53.4 Ų (below the CNS threshold of 60 Ų) and LogP of 2.35 (within the optimal CNS range of 2–3.5) make it a preferred scaffold over the des-chloro analog (TPSA 62.66 Ų, LogP 1.38) for CNS-oriented fragment-based screening libraries. Procurement of this compound for a CNS fragment library provides a Rule-of-Three compliant fragment (MW < 300, LogP < 3, HBD ≤ 3, HBA ≤ 4) with a predicted BBB permeability advantage, supported by the TPSA differential of 9.2 Ų versus the closest analog . The ionization at physiological pH (LogD₇.₄ = -0.60) further suggests utility as an ester prodrug precursor for CNS delivery optimization.

Parallel Library Synthesis via Orthogonal Derivatization: Sequential Cross-Coupling, Amide Formation, and N-Functionalization

The trifunctional architecture (C2-Cl, C4-COOH, C6-pyrrolidine) uniquely supports sequential orthogonal derivatization: (Step 1) Suzuki-Miyaura coupling at C2-Cl with aryl/heteroaryl boronic acids; (Step 2) amide coupling at C4-COOH with diverse amines using HATU or EDC/HOBt; (Step 3) N-alkylation or N-arylation at the pyrrolidine nitrogen. This three-step sequence is not achievable with the 2,6-dichloro analog (only C–C and C–N coupling at chloro positions; no amine handle) or the des-chloro analog (no aryl halide for cross-coupling) . The target compound's single chlorine atom also simplifies selective mono-functionalization versus the 2,6-dichloro analog, which requires careful stoichiometric control to avoid bis-coupling side products.

Scaffold-Hopping from Dichloro-Pyridine Intermediates: Pyrrolidine Introduction as a Pre-Installed Pharmacophoric Element

For medicinal chemistry programs that have historically used 2,6-dichloropyridine-4-carboxylic acid as a divergent intermediate, the target compound offers the advantage of a pre-installed pyrrolidine pharmacophore at the 6-position. This eliminates the need for a post-coupling amination step and provides a constrained cyclic amine that is a privileged structural motif in kinase inhibitors, GPCR ligands, and epigenetic targets. The pKa difference (4.32 vs. 2.63 for the dichloro analog) further differentiates the two scaffolds in terms of charge state at physiological pH, which directly affects the physiochemical properties of any derived amide or ester library members .

Quote Request

Request a Quote for 2-Chloro-6-(pyrrolidin-1-yl)pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.